3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any notable or unique aspects of the synthesis would also be highlighted.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. The conditions under which these reactions occur, the products that are formed, and the mechanisms of the reactions would all be discussed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Patent Review on Triazole Derivatives (2008-2011) : Triazoles, including 1,2,4-triazoles, have been explored for their broad range of biological activities. Notably, they have shown potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. Recent patents have focused on developing new synthesis methods and evaluating these compounds for various therapeutic uses. The continuous discovery of new diseases necessitates the development of new triazole-based prototypes, particularly against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Biological Features of New 1,2,4-Triazole Derivatives : Recent studies have identified novel 1,2,4-triazole derivatives demonstrating significant antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These findings underscore the potential of 1,2,4-triazoles in developing new therapeutics for various conditions (Ohloblina, 2022).
Synthesis and Properties of Triazole Derivatives : The synthesis and study of physico-chemical properties of triazole derivatives, particularly 3-thio and 3-thio-4-amino derivatives, have indicated their relevance not only in pharmaceuticals but also in engineering, metallurgy, and agriculture. These derivatives have been used in optical materials, photosensitizers, antioxidants, and corrosion inhibitors, highlighting their wide-ranging industrial applications (Parchenko, 2019).
Eco-friendly Synthesis of Triazoles : Advances in the synthesis of 1,2,3-triazoles using eco-friendly procedures have been highlighted, showcasing methods that offer benefits such as shorter reaction times, higher yields, and reduced environmental impact. These eco-friendly approaches are vital for the sustainable production of triazoles, which have applications in drug development and beyond (de Souza et al., 2019).
Polymeric Membranes Based on 1,2,4-Triazole : 1,2,4-Triazole and its derivatives have been utilized in the development of proton-conducting membranes for fuel cells, demonstrating the compound's utility in energy technologies. These membranes exhibit high thermal and electrochemical stability, along with significant ionic conductivity, making them promising materials for advanced energy applications (Prozorova & Pozdnyakov, 2023).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, as well as appropriate safety precautions. Information on the compound’s toxicity and environmental impact might also be included.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanisms of action.
properties
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQIATWZMMHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253685 | |
Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole | |
CAS RN |
168968-41-0 | |
Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168968-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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